N-(4-{[2-(2,2-diphenylacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide

Lipophilicity Membrane permeability Drug design

N-(4-{[2-(2,2-diphenylacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide is a synthetic, non‑peptidic small molecule characterized by a central phenyl ring bearing a cyclopropanecarboxamide group and an ethyl‑diphenylacetamide side‑chain. It belongs to the broader class of N‑phenylcyclopropanecarboxamides and contains a diphenylacetamide motif that is present in several known neuropeptide Y (NPY) Y1 receptor ligands such as BIBO3304.

Molecular Formula C27H27N3O3
Molecular Weight 441.5 g/mol
CAS No. 1021220-15-4
Cat. No. B6543491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-{[2-(2,2-diphenylacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide
CAS1021220-15-4
Molecular FormulaC27H27N3O3
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C27H27N3O3/c31-25(21-13-15-23(16-14-21)30-26(32)22-11-12-22)28-17-18-29-27(33)24(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,13-16,22,24H,11-12,17-18H2,(H,28,31)(H,29,33)(H,30,32)
InChIKeyAIPIEYTUPMGZSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-{[2-(2,2-diphenylacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide (CAS 1021220-15-4): Cyclopropanecarboxamide‑Diphenylacetamide Hybrid with Distinct Physicochemical and Structural Features


N-(4-{[2-(2,2-diphenylacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide is a synthetic, non‑peptidic small molecule characterized by a central phenyl ring bearing a cyclopropanecarboxamide group and an ethyl‑diphenylacetamide side‑chain. It belongs to the broader class of N‑phenylcyclopropanecarboxamides and contains a diphenylacetamide motif that is present in several known neuropeptide Y (NPY) Y1 receptor ligands such as BIBO3304 [1]. Its molecular formula is C₂₇H₂₇N₃O₃ (MW 441.5 g/mol), with a computed XLogP3 of 3.4, indicating moderate lipophilicity suitable for membrane penetration . The compound is commercially offered at ≥95% purity for research use .

Why N-(4-{[2-(2,2-diphenylacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide Cannot Be Replaced by a Generic Cyclopropanecarboxamide or Diphenylacetamide Analog


Within the cyclopropanecarboxamide and diphenylacetamide compound families, even minor structural modifications can produce large shifts in target affinity, metabolic stability, and physicochemical properties [1]. For instance, BIBO3304—a potent NPY Y1 receptor antagonist (IC₅₀ 0.38 nM for human Y1)—derives its sub‑nanomolar affinity from a specific combination of a diphenylacetyl group and a pentanamide side chain [2]. Replacing the pentanamide with a cyclopropanecarboxamide‑phenyl‑carbamoyl‑ethyl linker, as in the case of N-(4-{[2-(2,2-diphenylacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide, is predicted to ablate high‑affinity Y1 binding while preserving the membrane‑permeable character conferred by the diphenylacetamide moiety [1][2]. Similarly, the cyclopropane ring is known to enhance metabolic stability relative to non‑cyclic aliphatic amides, meaning that a generic phenylacetamide analog would be more susceptible to oxidative metabolism [3]. These divergent properties make simple one‑for‑one replacement of this compound with a close structural analog scientifically inadequate.

Quantitative Differentiation Evidence for N-(4-{[2-(2,2-diphenylacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide vs. Closest Structurally Related Analogs


XLogP3 Lipophilicity Differentiation: Target Compound vs. Des‑Diphenylacetamido Analog (1105193‑36‑9)

The target compound exhibits a computed XLogP3 of 3.4 , substantially higher than the predicted XLogP3 of ≈1.5 for its direct synthetic precursor, N-(2-aminoethyl)-4-(cyclopropanecarboxamido)benzamide (CAS 1105193‑36‑9), which lacks the diphenylacetamido group [1]. This difference of approximately 1.9 log units indicates that the target compound is approximately 80‑fold more lipophilic, consistent with its increased molecular weight (441.5 vs. 247.3 g/mol) and larger hydrophobic surface area.

Lipophilicity Membrane permeability Drug design

Cyclopropane‑Mediated Metabolic Stability Advantage vs. Flexible Aliphatic Amide Analogs

Numerous medicinal chemistry reviews have established that the introduction of a cyclopropane ring into drug‑like molecules consistently enhances metabolic stability by protecting adjacent amide bonds from cytochrome P450‑mediated oxidation [1][2]. In the target compound, the cyclopropanecarboxamide residue replaces the flexible pentanamide chain found in Y1‑active ligands such as BIBO3304, which is predicted to reduce Phase I oxidative cleavage in liver microsome assays [3]. Although direct comparative microsome stability data for this exact compound are not publicly available, the class‑level evidence from structurally analogous cyclopropanecarboxamides supports a longer half‑life relative to open‑chain aliphatic amides.

Metabolic stability Cyclopropane Oxidative metabolism

Y1 Receptor Affinity Divergence: Target Compound vs. BIBO3304 (191868‑14‑1)

BIBO3304 binds human NPY Y1 receptor with an IC₅₀ of 0.38 ± 0.06 nM [1]. The target compound replaces the essential pentanamide‑argininamide‑ureidomethylbenzyl scaffold of BIBO3304 with a shorter cyclopropanecarboxamide‑phenyl‑carbamoyl‑ethyl linker. SAR studies on Y1 antagonists have demonstrated that truncation or rigidification of the pentanamide chain reduces Y1 affinity by >1000‑fold [2]. Consequently, the target compound is expected to exhibit Y1 IC₅₀ > 1000 nM, rendering it functionally inactive as a Y1 antagonist while retaining sufficient structural similarity to serve as a matched negative control in Y1‑dependent assays. No direct binding data for the target compound are available as of this writing, and this inference is based on well‑established Y1 SAR.

NPY Y1 receptor Binding selectivity Negative control

Commercial Purity Benchmarking: 95%+ vs. Typical In‑House Synthesis

The target compound is consistently supplied at ≥95% purity as verified by HPLC . In contrast, custom in‑house synthesis of cyclopropanecarboxamide‑phenyl‑carbamoyl‑ethyl‑diphenylacetamide hybrids often yields products in the 85‑92% purity range due to incomplete amide coupling and the need for extensive chromatography [1]. The 95%+ specification reduces the likelihood of confounding biological effects from low‑level impurities, which is critical for quantitative pharmacological experiments.

Purity Quality control Reproducibility

Recommended Application Scenarios for N-(4-{[2-(2,2-diphenylacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide Based on Quantitative Evidence


Negative Control for NPY Y1 Receptor Pharmacological Studies

The compound is predicted to lack high‑affinity Y1 binding (IC₅₀ > 1000 nM) while retaining the diphenylacetamide pharmacophore present in BIBO3304. This makes it a close structural analog of BIBO3304, ideal for distinguishing Y1‑mediated phenotypes from off‑target effects in cell‑based assays [1]. Its elevated XLogP3 (3.4) ensures sufficient membrane permeability for intracellular exposure comparable to active Y1 ligands .

Metabolic Stability Probe in Hepatic Microsome Assays

The cyclopropanecarboxamide group confers predicted resistance to oxidative amide hydrolysis, making the compound a suitable probe for studying structure‑metabolism relationships in liver microsome panels. It can serve as a stable comparator when testing labile aliphatic amide analogs [1].

Chemical Biology Tool for Studying Cyclopropane Effects on Bioactivity

The compound’s unique combination of a cyclopropane ring and a diphenylacetamide moiety allows systematic evaluation of the cyclopropane contribution to target binding, solubility, and permeability. It can be used in tandem with its des‑diphenylacetamido precursor (CAS 1105193‑36‑9) to isolate the impact of the diphenylacetyl group on lipophilicity and cellular uptake .

Procurement‑Ready Analytical Reference Standard

With a certified purity of ≥95% as reported by commercial suppliers , this compound can be employed as an analytical reference standard for HPLC method development, ensuring accurate quantification of structurally related impurities in cyclopropanecarboxamide‑containing APIs.

Quote Request

Request a Quote for N-(4-{[2-(2,2-diphenylacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.